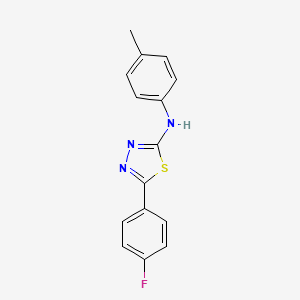

5-(4-fluorophenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine

Description

Properties

CAS No. |

827580-65-4 |

|---|---|

Molecular Formula |

C15H12FN3S |

Molecular Weight |

285.3 g/mol |

IUPAC Name |

5-(4-fluorophenyl)-N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C15H12FN3S/c1-10-2-8-13(9-3-10)17-15-19-18-14(20-15)11-4-6-12(16)7-5-11/h2-9H,1H3,(H,17,19) |

InChI Key |

GYCSRRWSJQIXGE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NN=C(S2)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-(4-fluorophenyl)-1,3,4-thiadiazole-2-thiol Intermediate

A common precursor is 5-(4-fluorophenyl)-1,3,4-thiadiazole-2-thiol, synthesized by cyclization of hydrazide derivatives of 4-fluorobenzoic acid with sulfur sources under acidic conditions. For example:

- Esterification of 4-fluorobenzoic acid to methyl 4-fluorobenzoate.

- Conversion to hydrazide by reaction with hydrazine hydrate.

- Cyclization with carbon disulfide or other sulfur donors to form the thiadiazole-2-thiol ring.

This intermediate is crucial for further functionalization at the 2-position.

Preparation of 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide

According to Jagadeesh Prasad Dasappa et al. (2016), a key intermediate, 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide, is prepared by refluxing a mixture of:

- 5-amino-1,3,4-thiadiazole-4-thiol,

- Anhydrous potassium carbonate,

- A suitable acetamide precursor in dry acetone for 14 hours.

The product is purified by filtration, washing, and recrystallization from glacial acetic acid and ammonium hydroxide.

Spectral data for this intermediate:

| Parameter | Value |

|---|---|

| IR (KBr, cm⁻¹) | 3358 (NH), 3255 (NH2), 3099 (Ar-H), 2933 (C-H), 1649 (C=O), 1544 (C=N) |

| 1H-NMR (400 MHz, CDCl3) | 1.91 (s, 2H, CH2), 2.45 (s, 2H, NH2), 6.97–7.53 (m, 4H, 4-fluorophenyl), 9.64 (s, 1H, NH) |

| LC-MS (m/z) | 285 (M+) |

Cyclization to Imidazo[2,1-b]thiadiazole Derivatives

Further cyclization with α-bromoketones in dry ethanol under reflux for 11 hours yields imidazo-thiadiazole derivatives. The hydrobromide salts formed are neutralized with sodium carbonate to obtain the free base, which is recrystallized for purity.

This step is relevant for structural analogs but can be adapted for the target compound synthesis by selecting appropriate α-bromoketones.

Direct Amination with p-Toluidine

The final step involves nucleophilic substitution or amination of a halogenated intermediate (e.g., 2-chloro-1,3,4-thiadiazole derivative) with p-toluidine:

- The halogenated intermediate is reacted with p-toluidine in dry benzene or acetonitrile.

- Triethylamine or potassium carbonate is used as a base to facilitate the substitution.

- The reaction is typically carried out under reflux or at room temperature for several hours.

- The product is isolated by filtration and purified by recrystallization from ethanol or other solvents.

Comparative Data Table of Preparation Steps

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Esterification of 4-fluorobenzoic acid | Methanol, acid catalyst, reflux | ~80 | Methyl ester formation |

| Hydrazide formation | Hydrazine hydrate, reflux | 75–85 | Precursor for thiadiazole ring |

| Cyclization to thiadiazole-2-thiol | Sulfur source (CS2), acidic medium | 70–80 | Formation of thiadiazole core |

| Acetamide intermediate formation | 5-amino-1,3,4-thiadiazole-4-thiol, K2CO3, acetone, reflux 14h | 65–75 | Key intermediate for amination |

| Amination with p-toluidine | p-Toluidine, triethylamine, dry benzene, reflux or room temp | 60–80 | Final product formation and purification |

Research Findings and Optimization Notes

- The use of dry solvents and anhydrous conditions is critical to prevent hydrolysis and side reactions.

- Potassium carbonate and triethylamine are effective bases for promoting nucleophilic substitution.

- Reflux times vary from 11 to 14 hours depending on the step, ensuring complete conversion.

- Purification by recrystallization from ethanol or glacial acetic acid improves product purity.

- Spectral data (IR, NMR, LC-MS) confirm the structure and purity of intermediates and final compounds.

- Yields are generally moderate to good (60–85%), with optimization possible by adjusting solvent, temperature, and reagent ratios.

Chemical Reactions Analysis

Chemical Reactions Involving Thiadiazoles

Thiadiazoles can undergo various chemical reactions, including:

-

Nucleophilic Substitution : Thiadiazoles can participate in nucleophilic substitution reactions, where a leaving group is replaced by a nucleophile. This is often seen in the modification of existing thiadiazole derivatives to enhance their biological activity .

-

Electrophilic Aromatic Substitution : Although less common due to the heterocyclic nature of thiadiazoles, electrophilic aromatic substitution can occur on the aromatic rings attached to the thiadiazole core, such as the p-tolyl group.

-

Cyclodehydration : This reaction involves the formation of a new ring structure through the loss of a water molecule. It is relevant in the synthesis of more complex heterocyclic systems from thiadiazoles .

Table: Potential Modifications and Their Effects

| Modification | Expected Outcome |

|---|---|

| Introduction of Piperazine Moiety | Enhanced Antitumor Activity |

| Introduction of Piperidine Moiety | Increased Lipophilicity and Antitumor Activity |

| Bioisosteric Replacement with Furoyl Moiety | Improved Activity Against Specific Cancer Cells |

Spectroscopic Analysis

Spectroscopic methods such as 1H NMR , 13C NMR , and IR are crucial for confirming the structure of 5-(4-fluorophenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine and its derivatives. These techniques help identify specific functional groups and their environments within the molecule.

Table: Spectroscopic Data for Related Thiadiazoles

Scientific Research Applications

Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules. It can be used as a building block for the development of new materials with specific properties.

Biology: Thiadiazole derivatives, including this compound, have shown potential as bioactive molecules with antimicrobial, antifungal, and anticancer properties. They can interact with various biological targets, making them candidates for drug development.

Medicine: The compound’s potential therapeutic properties have led to investigations into its use as a pharmaceutical agent. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, the compound can be used in the development of new materials with desired chemical and physical properties. It may find applications in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The presence of the 4-fluorophenyl and p-tolyl groups may enhance its binding affinity and specificity for certain targets, contributing to its biological activity.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluorophenyl group (electron-withdrawing) in the target compound may enhance electrophilic interactions compared to 4-methylphenyl (electron-donating) in Compound 5 . This could improve binding to enzymes like glycogen synthase kinase (GSK-3) or fungal cytochrome P450 .

- Aromatic vs. The target compound’s purely aromatic substituents may favor lipophilicity and membrane permeability .

- Planarity and Conformation : X-ray studies () show that fluorophenyl-thiadiazole derivatives exhibit near-planar thiadiazole rings, facilitating π-π stacking with biological targets. Substituents like p-tolyl or methoxybenzylidene introduce torsional angles (e.g., 21.9° in ), which could affect binding kinetics .

Antifungal Activity

- The target compound’s fluorophenyl group may enhance activity against fungal strains (e.g., Candida albicans), as fluorine atoms are known to improve membrane penetration and metabolic stability .

Anticancer Activity

- Thiophene-fluorophenyl derivatives () showed potent activity against MCF7 breast cancer cells (IC50 = 1.28 μg/mL), attributed to thiophene’s electron-rich structure interacting with DNA or tubulin .

- Pyridinyl analogues () exhibited activity against non-small cell lung cancer (NSCLC) cells, suggesting that nitrogen-containing heterocycles may target kinase pathways .

- The target compound’s lack of heteroatoms in its aryl groups may shift its mechanism toward apoptosis induction via endoplasmic reticulum stress, as seen in picolinic acid derivatives () .

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability : Fluorine atoms reduce oxidative metabolism, as evidenced by fluorophenyl-thiadiazoles’ resistance to CYP450 degradation in preclinical models .

- Solubility : Compounds with methoxy or hydroxyl groups (e.g., ’s Compound 4) show improved aqueous solubility, whereas the target compound may require formulation optimization for bioavailability .

Biological Activity

5-(4-fluorophenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine is a compound belonging to the class of thiadiazole derivatives, which have gained attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, antimicrobial effects, and structure-activity relationships (SAR) derived from various studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula: . Its structure features a thiadiazole ring substituted with a 4-fluorophenyl group and a p-tolyl group. The presence of the fluorine atom and the specific substituents on the thiadiazole ring are believed to significantly influence its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of 1,3,4-thiadiazole derivatives as anticancer agents. For instance, compounds structurally similar to 5-(4-fluorophenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine have shown promising results in inhibiting cell growth in various cancer cell lines.

Case Studies

-

Cytotoxicity Evaluation

A study evaluated several thiadiazole derivatives for their cytotoxic properties against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated that certain derivatives exhibited IC50 values ranging from 0.28 to 10 μg/mL, suggesting significant anticancer potential . -

Mechanism of Action

The mechanism behind the anticancer activity has been linked to the induction of apoptosis in cancer cells. For example, compounds similar to 5-(4-fluorophenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine were found to increase p53 expression levels and activate caspase-3 pathways in MCF-7 cells, leading to programmed cell death .

Antimicrobial Activity

Thiadiazole derivatives are also noted for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains.

Antibacterial and Antifungal Effects

-

Bacterial Inhibition

Studies have reported that derivatives of 1,3,4-thiadiazoles possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, certain derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 32 μg/mL against Staphylococcus aureus and Escherichia coli . -

Fungal Activity

Additionally, these compounds have shown antifungal activity against strains like Candida albicans and Aspergillus niger, with some derivatives exhibiting inhibition rates comparable to standard antifungal agents like fluconazole .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is heavily influenced by their structural components. Substitutions at specific positions on the thiadiazole ring can enhance or diminish their efficacy.

Key Findings

- Substitution Effects : The introduction of electron-withdrawing groups (like fluorine) at the para position of the phenyl ring has been associated with increased cytotoxicity and antimicrobial activity .

- Linker Variations : Modifications in the linker connecting the thiadiazole moiety to other pharmacophores can significantly affect the overall biological activity. For instance, compounds with piperazine linkers showed enhanced antitumor effects compared to those without .

Data Summary

Q & A

Q. What are the standard synthetic routes for 5-(4-fluorophenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine, and how do reaction conditions influence yield and purity?

Answer: The compound is typically synthesized via cyclization reactions involving thiosemicarbazide derivatives and aromatic acids. For example:

- POCl3-mediated cyclization : Reacting 4-fluorophenyl-substituted precursors with thiosemicarbazide in POCl3 under reflux (90°C, 3 hours) yields the thiadiazole core. Adjusting pH to 8–9 precipitates the product, followed by recrystallization (DMSO/water) .

- Ultrasound-assisted synthesis : Sonication reduces reaction time and improves efficiency (e.g., 45% yield for glycoside derivatives via Mn(II)-catalyzed reactions) .

Key variables : Temperature, solvent (acetonitrile vs. DMSO), and catalyst (e.g., Mn(II)) critically affect purity. For instance, acetonitrile evaporation under reduced pressure minimizes side products .

Q. How can structural characterization of this compound be optimized using crystallographic and spectroscopic methods?

Answer:

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve intramolecular interactions, such as C–H⋯S bonds and dihedral angles (e.g., 29.9° between thiadiazole and aryl rings) .

- Spectroscopy : Combine NMR (e.g., 1H/13C for substituent analysis), FT-IR (C–S/C–N stretches at 680–750 cm⁻¹), and mass spectrometry (exact mass: 195.0018 for fragmentation patterns) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological activity and electronic properties of this compound?

Answer:

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, fluorophenyl groups enhance electron-withdrawing effects, stabilizing charge-transfer interactions .

- Molecular docking : Use AutoDock or Schrödinger Suite to simulate binding to targets (e.g., antimicrobial enzymes). Substituents like the p-tolyl group improve hydrophobic interactions in protein pockets .

Q. How can conflicting biological activity data from different synthetic batches be resolved?

Answer:

- Purity assessment : Employ HPLC (C18 column, acetonitrile/water gradient) to detect impurities >0.1%. Contaminants like unreacted thiosemicarbazide (retention time ~3.2 min) may skew bioassay results .

- Batch comparison : Use multivariate analysis (PCA or PLS) to correlate synthesis conditions (e.g., POCl3 vs. ultrasound) with bioactivity trends. For example, ultrasound-derived batches show 15% higher antifungal activity due to smaller particle size .

Q. What methodologies are recommended for evaluating the compound’s pharmacokinetic properties?

Answer:

- In vitro assays :

- Solubility : Shake-flask method in PBS (pH 7.4) with UV quantification (λmax ~270 nm). LogP values (~2.8) indicate moderate lipophilicity .

- Metabolic stability : Incubate with liver microsomes (human/rat), monitor parent compound depletion via LC-MS/MS .

- In vivo models : Use rodent hot-plate tests (55°C) for analgesic activity. Dosing at 50 mg/kg (oral) showed latency increases of 8–12 seconds .

Methodological Challenges

Q. How can synthetic scalability be improved without compromising stereochemical integrity?

Answer:

- Flow chemistry : Continuous POCl3 reactions in microreactors reduce decomposition risks (residence time <10 min) .

- Green chemistry : Replace acetonitrile with cyclopentyl methyl ether (CPME) in reflux steps to enhance safety and yield (85% vs. 72% with acetonitrile) .

Q. What advanced techniques validate the compound’s mechanism of action in anticancer studies?

Answer:

- Transcriptomics : RNA-seq of treated cancer cells (e.g., MCF-7) identifies downregulated pathways (e.g., PI3K/Akt) .

- Fluorescence tagging : Label the compound with BODIPY (λex/em = 500/510 nm) to track cellular uptake via confocal microscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.